molecular formula C18H21BrN2O4 B4939486 ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate

ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate

Cat. No.: B4939486
M. Wt: 409.3 g/mol
InChI Key: WIHOMUDSMZQLGJ-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate, also known as BRD-K68174516, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxylates and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate6 is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It may also act on other targets in the central nervous system, including the GABA receptor and voltage-gated calcium channels.
Biochemical and Physiological Effects:
ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate6 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to determine the biochemical and physiological effects of ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate6 in humans.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate6 is its potential as a treatment for various neurological disorders. However, its limitations include its limited solubility in water and its potential toxicity.

Future Directions

For the study of ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate6 include further investigation of its mechanism of action, its potential as a treatment for Alzheimer's disease and other neurological disorders, and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the safety and efficacy of ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate6 in humans.

Synthesis Methods

Ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate6 has been synthesized through various methods, including the one-pot synthesis method, the Suzuki-Miyaura cross-coupling reaction, and the Buchwald-Hartwig amination reaction. The one-pot synthesis method involves the reaction of 3-bromoacetophenone, ethyl acetoacetate, and piperidine in the presence of sodium ethoxide and ethanol. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-bromoacetophenone with boronic acid and palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 3-bromoacetophenone with piperidine and palladium catalyst.

Scientific Research Applications

Ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate6 has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as a treatment for Alzheimer's disease and other neurological disorders.

Properties

IUPAC Name

ethyl 1-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4/c1-2-25-18(24)12-6-8-20(9-7-12)15-11-16(22)21(17(15)23)14-5-3-4-13(19)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHOMUDSMZQLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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